Enantiomeric Purity: (S)-Enantiomer Production with >99.6% ee via Enzymatic Reduction
The (S)-enantiomer can be prepared with an enantiomeric purity exceeding 99.6% ee through a continuous enzymatic process using L-lactate dehydrogenase from bovine heart, as described in U.S. Patent 5,098,841 [1]. This high optical purity is critical for downstream applications requiring precise stereochemical control, and the process is directly comparable to the preparation of the (R)-enantiomer, which achieves the same purity threshold using D-lactate dehydrogenase from Staphylococcus epidermidis [1].
| Evidence Dimension | Enantiomeric Purity (ee) |
|---|---|
| Target Compound Data | >99.6% ee (S-enantiomer) |
| Comparator Or Baseline | >99.6% ee (R-enantiomer) |
| Quantified Difference | Equivalent purity achievable for both enantiomers |
| Conditions | Continuous enzymatic reduction of 2-oxo-4-phenylbutyric acid in an enzyme membrane reactor |
Why This Matters
For procurement, this demonstrates that the (S)-enantiomer can be reliably sourced at purity levels equivalent to the more commonly used (R)-enantiomer, ensuring suitability for high-precision synthetic applications.
- [1] Ghisalba, O., Gygax, D., Lattmann, R., Schar, H. P., Schmidt, E., & Sedelmeier, G. (1992). Process for the preparation of hydroxy acids. U.S. Patent No. 5,098,841. Washington, DC: U.S. Patent and Trademark Office. View Source
